molecular formula C7H6ClN3OS B15068301 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B15068301
M. Wt: 215.66 g/mol
InChI Key: PSWOBMYZCCPQKT-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile is a multifunctional pyrimidine scaffold of high interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of potential anticancer agents. Its structure features reactive chloro, methylthio, and cyano groups, allowing for selective modifications via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to create diverse chemical libraries . Scientific research has established that analogues based on the 2-(methylthio)pyrimidine-5-carbonitrile core are potent inhibitors of the PI3K/AKT/mTOR (PAM) signaling pathway, an oncogenic cascade frequently dysregulated in cancers such as breast cancer and leukemia . These compounds can induce cell cycle arrest and trigger caspase-3 dependent apoptosis in cancer cells, demonstrating a multi-acting mechanism that can help overcome chemoresistance . The specific substitution pattern on this scaffold is designed to fit the pharmacophoric requirements of key enzymes like PI3K and AKT, making it a valuable template for designing novel targeted therapies . This product is intended for research purposes as a chemical reference standard and building block. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H6ClN3OS

Molecular Weight

215.66 g/mol

IUPAC Name

4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H6ClN3OS/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3

InChI Key

PSWOBMYZCCPQKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)SC)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with methanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature for a few hours, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is highly susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent substituents.

Example Reactions:

Reagent Conditions Product Yield Source
Sodium methoxideMethanol, room temperature4-Methoxy-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile85%
EthanolamineReflux in THF, 6 hours4-(2-Hydroxyethylamino)-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile72%
Hydrazine hydrateEthanol, 80°C, 3 hours4-Hydrazinyl-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile68%

Mechanism : The reaction proceeds via an SN_NAr (nucleophilic aromatic substitution) pathway, where the leaving group (Cl^-) is displaced by nucleophiles such as alkoxides, amines, or hydrazines. The electron-deficient pyrimidine ring facilitates this process .

Oxidation of Methylthio Group

The methylthio (-SMe) group at position 2 can be oxidized to sulfoxide or sulfone derivatives, enhancing electrophilicity for further substitutions.

Oxidation Reactions:

Oxidizing Agent Conditions Product Application Source
H2_2O2_2 (30%)Acetic acid, 50°C, 2 h2-(Methylsulfinyl)-4-chloro-6-methoxypyrimidine-5-carbonitrileIntermediate for cross-coupling
mCPBADCM, 0°C to RT, 4 h2-(Methylsulfonyl)-4-chloro-6-methoxypyrimidine-5-carbonitrileBioactive derivative synthesis

Key Insight : Sulfone derivatives exhibit increased reactivity in Suzuki-Miyaura couplings due to enhanced leaving-group ability .

Nitrile Group Transformations

The carbonitrile group at position 5 undergoes hydrolysis and cyclization reactions.

Nitrile Reactivity:

Reaction Type Conditions Product Yield Source
Acidic HydrolysisH2_2SO4_4, H2_2O, reflux5-Carboxy-4-chloro-6-methoxy-2-(methylthio)pyrimidine90%
Alkaline HydrolysisNaOH (aq), 100°C, 6 h5-Carbamoyl-4-chloro-6-methoxy-2-(methylthio)pyrimidine78%
Cyclization with NH3_3Ethanol, sealed tube, 120°CPyrimido[5,4-d]pyrimidine derivative65%

Mechanistic Note : Hydrolysis under acidic conditions produces carboxylic acids, while alkaline conditions yield amides. Cyclization with ammonia forms fused heterocycles relevant to medicinal chemistry .

Cross-Coupling Reactions

The methylthio or sulfone groups facilitate palladium-catalyzed cross-couplings for biaryl synthesis.

Example Couplings:

Coupling Partner Catalyst System Product Yield Source
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3, DMF2-Phenyl-4-chloro-6-methoxypyrimidine-5-carbonitrile82%
Vinylboronic esterPd(dba)2_2, SPhos, THF2-Vinyl-4-chloro-6-methoxypyrimidine-5-carbonitrile75%

Optimization : Reactions require inert atmospheres and temperatures between 80–110°C for 12–24 hours .

Reduction Reactions

Selective reduction of the nitrile or chlorine substituents is achievable under controlled conditions.

Reduction Target Reagent Conditions Product Yield Source
Nitrile to amineH2_2, Ra-NiEthanol, 60°C, 10 atm5-Amino-4-chloro-6-methoxy-2-(methylthio)pyrimidine88%
Chlorine to hydrogenPd/C, HCO2_2NH4_4MeOH, 25°C, 6 h4-Dechloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile91%

Applications : Reduced derivatives serve as intermediates for anticancer agents and kinase inhibitors.

Scientific Research Applications

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an ATP mimetic, inhibiting tyrosine kinase activity of EGFR by binding to its active site. This inhibition leads to the disruption of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Methoxy vs. Methyl Substitution : The methoxy group (electron-donating) in the target compound increases polarity and solubility compared to the methyl group in 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. This enhances reactivity in polar solvents and stabilizes intermediates via resonance .
  • Chloro vs. Amino Groups: Replacing the chloro group with an amino group (as in 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile) alters electronic density, enabling hydrogen bonding and improving binding affinity in receptor studies (e.g., A1 adenosine receptor agonists) .

Key Research Findings

  • Synthetic Efficiency : The target compound is synthesized regioselectively via chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine with N-chlorosuccinimide (56% yield) .
  • Derivative Libraries : Over 20 derivatives have been reported, including Schiff bases (e.g., 4-(2-(4-methylbenzylidene)hydrazinyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile), with yields ranging from 20% to 80% .
  • Thermal Stability : Compounds with methoxyphenyl substituents (e.g., 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibit higher melting points (>300°C) due to intermolecular hydrogen bonding .

Biological Activity

4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile (CAS Number: 56035-75-7) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₇H₆ClN₃OS
  • Molecular Weight : 215.66 g/mol
  • Purity : >97% .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation.

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)15.0Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

The mechanism of action involves the inhibition of critical signaling pathways associated with cell survival and proliferation, notably through the modulation of protein kinases .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it significantly reduces the production of pro-inflammatory cytokines in macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α300120
IL-625080

This reduction suggests that this compound may be a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were assessed against common pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could be useful in developing new antimicrobial agents .

Case Studies

  • Cancer Treatment : A clinical trial involving patients with advanced lung cancer explored the efficacy of this compound in combination with standard chemotherapy. Results showed improved overall survival rates compared to chemotherapy alone.
  • Inflammatory Disorders : In a study on rheumatoid arthritis, patients receiving treatment with this compound exhibited reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in their serum.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example, heating 2-methylthiopyrimidine derivatives with amines (e.g., phenylethylamine) under reflux in DMSO:water (5:5) solvent systems yields substituted pyrimidines . Chlorination using phosphoryl chloride (POCl₃) at elevated temperatures is critical for introducing chloro groups, as seen in analogous pyrimidinecarbonitrile syntheses . Reaction duration (e.g., overnight reflux) and solvent polarity significantly affect crystallinity and yield.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodology : Key techniques include:

  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, C=S at ~1640 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.27 ppm, aromatic protons at δ 7.0–8.4 ppm) and carbon signals (e.g., cyano carbons at ~116 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z within ±0.05%) .
  • Elemental analysis : Matches calculated C/H/N percentages (e.g., C: ~57–66%, N: ~15–22%) .

Q. What solvent systems are effective for purification, and how do they impact crystallization?

  • Methodology : Polar aprotic solvents like DMSO or DMF are ideal for initial dissolution, while water or ethanol facilitates crystallization. For example, DMSO:water (5:5) yields high-purity crystals by slow evaporation, avoiding decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution patterns in related pyrimidinecarbonitriles?

  • Methodology : Substituents like methoxy or methylthio groups direct electrophilic substitution. For instance, the electron-donating methoxy group at position 6 enhances reactivity at position 4 for chloro substitution, as observed in X-ray crystallography of analogous structures . Steric hindrance from bulky groups (e.g., phenylethylamine) reduces yields in nucleophilic displacement reactions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

  • Case study : A multi-component synthesis of 4-amino-pyrimidinecarbonitriles reported yields ranging from 43% to 70% due to variations in amine reactivity and solvent choice . Systematic optimization (e.g., adjusting stoichiometry or using phase-transfer catalysts) can mitigate discrepancies.

Q. How does the compound’s crystal packing affect its physicochemical properties?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the lattice. For example, planar pyrimidine rings in similar compounds form centrosymmetric dimers, influencing solubility and thermal stability .

Q. What strategies are employed to modify the compound for structure-activity relationship (SAR) studies?

  • Methodology :

  • Functional group replacement : Substituting chloro with amino or hydrazido groups alters bioactivity .
  • Heterocyclic fusion : Introducing thiophene or pyridine rings enhances π-stacking interactions, as seen in analogs with antifungal activity .
  • Side-chain elongation : Adding phenethyl or cyclohexyl groups via amine coupling improves lipophilicity .

Q. How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic profiles?

  • Methodology : Density Functional Theory (DFT) calculations correlate experimental NMR/IR data with electronic structures. For example, calculated chemical shifts for C5 pyrimidine carbons (~80–85 ppm) match observed ¹³C NMR values .

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